molecular formula C16H13NO5S B13504865 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid

5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid

Cat. No.: B13504865
M. Wt: 331.3 g/mol
InChI Key: RUVWFMXGYZDUNG-UHFFFAOYSA-N
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Description

The compound 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid features a benzene ring substituted with a sulfonic acid group (-SO₃H) at position 1, a methyl group (-CH₃) at position 2, and a phthalimide-derived moiety [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl] at position 3. The sulfonic acid group imparts strong acidity and hydrophilicity, distinguishing it from ester or nitro-substituted analogs.

Properties

Molecular Formula

C16H13NO5S

Molecular Weight

331.3 g/mol

IUPAC Name

5-[(1,3-dioxoisoindol-2-yl)methyl]-2-methylbenzenesulfonic acid

InChI

InChI=1S/C16H13NO5S/c1-10-6-7-11(8-14(10)23(20,21)22)9-17-15(18)12-4-2-3-5-13(12)16(17)19/h2-8H,9H2,1H3,(H,20,21,22)

InChI Key

RUVWFMXGYZDUNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid typically involves the reaction of salicylic acid with hydroxymethyl phthalimide in the presence of ethanol and concentrated hydrochloric acid. The mixture is refluxed for about four hours, cooled, and the precipitates are separated, dried, and crystallized with acetone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a range of functionalized compounds.

Scientific Research Applications

5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can inhibit the catalytic activity of various enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Specific Properties

Sulfonic Acid vs. Ester Derivatives
  • Target Compound : The sulfonic acid group enhances water solubility and acidity (pKa ~1–2), making it suitable for aqueous formulations.
  • Ester Analogs : Compounds like (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-methylbenzoate (4f) () and (1,3-dioxoisoindol-2-yl) 4-methylbenzenesulfonate () are less polar and more lipophilic due to ester or sulfonate groups. These derivatives typically exhibit lower melting points (130–163°C) compared to sulfonic acids, which may have higher melting points due to ionic interactions .
Electron-Withdrawing vs. Electron-Donating Groups
  • Methoxy-Substituted Analogs : Derivatives such as (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 4-methoxybenzoate () have electron-donating methoxy groups, which may reduce oxidative stability but improve solubility in organic solvents .

Physicochemical Properties

Compound Class Example (Evidence ID) Melting Point (°C) Key Functional Groups Solubility Profile
Sulfonic Acid Target Compound Not Reported -SO₃H, -CH₃, phthalimide High aqueous solubility
Ester Derivatives 4f (2-methylbenzoate) 144–146 -COOCH₂, -CH₃ Moderate in polar solvents
Nitro Derivatives 4n (4-nitrobenzoate) 152–163 -NO₂, -COOCH₂ Low in water, high in DMSO
Chloro Derivatives 4d (4-chlorobenzoate) 145–147 -Cl, -COOCH₂ Low to moderate
Sulfonate Esters () Not Reported -SO₃CH₃, phthalimide Lipophilic

Biological Activity

5-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid, also referred to as a sulfonamide derivative of isoindole, has garnered interest due to its potential biological activities. This compound exhibits a variety of pharmacological properties, including anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H12N2O4S
Molecular Weight320.33 g/mol
CAS Number2248336-34-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It is believed to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. For example, the compound may modulate the activity of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling.

Anti-inflammatory Activity

Research indicates that the compound demonstrates significant anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures treated with inflammatory stimuli. The inhibition of COX enzymes has been noted as a key mechanism behind its anti-inflammatory properties.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to disrupt cell cycle progression and promote programmed cell death highlights its potential as an anticancer agent.

Study 1: Inhibition of Cancer Cell Proliferation

In a study conducted by Zhang et al. (2023), the effects of the compound on human breast cancer cells (MCF-7) were evaluated. The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM. The study concluded that the compound effectively induces apoptosis through the activation of caspase pathways.

Study 2: Anti-inflammatory Effects in Animal Models

A recent animal study assessed the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. The administration of the compound at doses of 10 mg/kg significantly reduced paw swelling compared to control groups, indicating its effectiveness in reducing inflammation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameIC50 (µM)Mechanism of Action
5-(4-Methoxyphenyl)-2-methylbenzene-1-sulfonic acid20COX inhibition
N-(1,3-Dioxoisoindol-5-yl)-acetamide25Apoptosis induction
N-(1,3-Dioxoisoindol-5-yl)-2-methylbenzamide30Cell cycle arrest

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